2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide
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Description
2-chloro-N-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)benzenesulfonamide, also known as SU6656, is a potent and selective inhibitor of Src family kinases. Src family kinases are a group of non-receptor tyrosine kinases that play a crucial role in cell signaling pathways. SU6656 has been widely used in scientific research to study the role of Src family kinases in various physiological and pathological processes.
Scientific Research Applications
Structural and Kinetic Investigations
Research on structurally related compounds involves synthesis and molecular-electronic structure investigations , providing insights into the steric hindrance effects and the kinetics of substitution reactions in aqueous solutions. For example, studies on the sterically hindered organic molecules and their framework linked by hydrogen bonds highlight the importance of molecular structure in chemical reactivity and potential applications in material science and catalysis (Rublova et al., 2017).
Enzyme Inhibition and Molecular Docking
Another area of application is enzyme inhibition and molecular docking studies , where synthesized compounds derived from benzenesulfonamides are evaluated for their effects on enzyme activities. Such studies are crucial for drug discovery, particularly in identifying potential inhibitors for enzymes like cholesterol esterase, tyrosinase, and α-amylase. The understanding of binding interactions between inhibitors and enzymes can guide the design of more effective therapeutic agents (Alyar et al., 2019).
properties
IUPAC Name |
2-chloro-N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-22(2)18(15-13-23(3)17-10-6-4-8-14(15)17)12-21-26(24,25)19-11-7-5-9-16(19)20/h4-11,13,18,21H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEMAGFMCOFIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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